molecular formula C15H14N2O2S2 B2700347 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile CAS No. 2191265-08-2

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile

Cat. No.: B2700347
CAS No.: 2191265-08-2
M. Wt: 318.41
InChI Key: KDEYBILQRPXFLI-UHFFFAOYSA-N
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Description

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a combination of a thiophene ring, a pyrrolidine ring, a sulfonyl group, and a benzonitrile moiety. This compound is of interest due to its potential biological activity and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the pyrrolidine moiety through a series of nucleophilic substitution reactions. The sulfonyl group is then added via sulfonation, followed by the introduction of the benzonitrile group through a cyanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets. The thiophene and pyrrolidine rings may interact with biological receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)benzonitrile: Lacks the thiophene and sulfonyl groups, resulting in different biological activity.

    Thiophene-2-sulfonamide: Contains the thiophene and sulfonyl groups but lacks the pyrrolidine and benzonitrile moieties.

    N-(Thiophen-3-yl)pyrrolidine: Contains the thiophene and pyrrolidine rings but lacks the sulfonyl and benzonitrile groups.

Uniqueness

4-((3-(Thiophen-3-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the thiophene ring enhances its electronic properties, while the sulfonyl group increases its solubility and reactivity. The pyrrolidine ring contributes to its structural rigidity and potential biological activity.

Properties

IUPAC Name

4-(3-thiophen-3-ylpyrrolidin-1-yl)sulfonylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S2/c16-9-12-1-3-15(4-2-12)21(18,19)17-7-5-13(10-17)14-6-8-20-11-14/h1-4,6,8,11,13H,5,7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDEYBILQRPXFLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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